3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzothieno-pyrimidinone class, characterized by a fused bicyclic core with a sulfur-containing thieno ring and a pyrimidinone moiety. The molecular formula is C₂₄H₁₈BrClN₂O₂S₂, and its SMILES notation is C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)C5=CC=C(C=C5)Br . It features a 4-bromophenyl group at position 3 and a 4-chlorophenyl-substituted oxoethylsulfanyl chain at position 2. The tetrahydrobenzene ring (positions 5–8) contributes to its semi-rigid conformation, which may influence binding to biological targets.
Properties
CAS No. |
380340-08-9 |
|---|---|
Molecular Formula |
C24H18BrClN2O2S2 |
Molecular Weight |
545.9 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H18BrClN2O2S2/c25-15-7-11-17(12-8-15)28-23(30)21-18-3-1-2-4-20(18)32-22(21)27-24(28)31-13-19(29)14-5-9-16(26)10-6-14/h5-12H,1-4,13H2 |
InChI Key |
MYRCQSBFUXINPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Tetrahydrobenzothienopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl and Chlorophenyl Groups: These groups are introduced through substitution reactions, often using brominating and chlorinating agents.
Sulfanyl Group Addition: The sulfanyl group is added through a thiolation reaction, typically using thiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitrating agents or halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The screening of drug libraries has identified this compound as a potential candidate for further development in cancer therapy .
-
Analgesic and Anti-inflammatory Effects
- The compound's structural features suggest it may interact with pain-related biological targets. Molecular docking studies have been conducted to explore its potential as an analgesic agent by assessing its inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
- Antimicrobial Properties
Case Study 1: Anticancer Screening
In a study published by Walid Fayad et al., the anticancer potential of similar compounds was assessed using multicellular spheroids as a model system. The results indicated that compounds with structural similarities to 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibited promising anticancer activity against various cancer cell lines .
Case Study 2: Analgesic Activity Assessment
A separate investigation focused on evaluating the analgesic properties of related compounds through standardized pharmacological tests such as the writhing test and hot plate test. The findings suggested that these compounds could effectively reduce pain responses in animal models, indicating their potential use as analgesics .
Data Tables
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound ID | Substituent (Oxoethyl Chain) | Molecular Formula | Predicted cLogP | Key Functional Impact |
|---|---|---|---|---|
| Target Compound | 4-Chlorophenyl | C₂₄H₁₈BrClN₂O₂S₂ | 4.8 | Balanced hydrophobicity |
| CAS 498545-52-1 | 3-Methoxyphenyl | C₂₄H₁₉BrN₂O₃S₂ | 3.9 | Enhanced hydrogen bonding |
| CAS 573940-83-7 | 2-Chlorophenyl | C₂₄H₁₈Cl₂N₂O₂S₂ | 5.1 | Steric hindrance |
| CAS 497240-79-6 | 4-Ethoxyphenyl | C₂₅H₂₂BrN₂O₃S₂ | 5.2 | Increased lipophilicity |
Core Modifications in Benzothieno-Pyrimidinone Derivatives
2-(4-Bromophenoxy)-3-Isopropyl-... (C₁₉H₁₉BrN₂O₂S): Replacement of the sulfanyl group with a phenoxy linker reduces conformational flexibility. X-ray crystallography reveals a planar pyrimidinone ring, which may limit interactions with non-polar enzyme pockets .
3-Allyl-2-{[2-(1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl)-2-Oxoethyl]sulfanyl}-... This analog showed improved inhibitory activity against acetylcholinesterase in preliminary assays .
Methodological Considerations for Structural Comparison
- Tanimoto Coefficient Analysis : Structural similarity indices (e.g., Tanimoto scores >0.5) confirm that analogs with shared Murcko scaffolds and Morgan fingerprints cluster into distinct chemotype groups .
- Molecular Networking: Clustering based on MS/MS fragmentation patterns (cosine scores >0.7) links analogs with minor substituent differences, aiding dereplication .
- Docking Variability : Even small changes (e.g., chloro to methoxy) alter binding affinities by up to 2.5 kcal/mol in molecular dynamics simulations .
Biological Activity
The compound 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one , with CAS number 380340-08-9, is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 575.92 g/mol. The structure features a benzothieno-pyrimidine core that may contribute to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 575.92 g/mol |
| CAS Number | 380340-08-9 |
Antibacterial Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antibacterial properties. For instance, derivatives containing similar functional groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial efficacy can be attributed to the presence of the bromophenyl and chlorophenyl moieties which enhance interaction with bacterial cell membranes.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have indicated that derivatives of this compound can serve as potent AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s . The IC50 values for some derivatives were reported as low as 1.13 µM, indicating strong inhibitory potential compared to standard drugs .
Table: IC50 Values for AChE Inhibition
| Compound | IC50 (µM) |
|---|---|
| Compound A | 1.13 |
| Compound B | 0.63 |
| Thiourea | 21.25 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict how well the compound binds to specific biological targets. These studies reveal that the compound can interact effectively with amino acid residues in enzymes like AChE and urease, suggesting a mechanism of action based on competitive inhibition .
Case Studies
- Antibacterial Screening : In a study assessing various synthesized compounds similar to the target molecule, it was found that several exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the phenyl rings significantly affected potency .
- Enzyme Inhibition : Another study focused on urease inhibition demonstrated that certain derivatives could inhibit urease with IC50 values comparable to existing drugs. This suggests potential applications in treating conditions like kidney stones where urease plays a critical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
